![molecular formula C18H18ClNO3 B6582910 {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-chlorobenzoate CAS No. 1241973-82-9](/img/structure/B6582910.png)

{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-chlorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

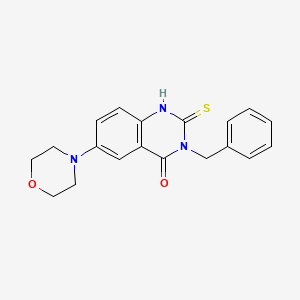

“{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-chlorobenzoate” is an organic compound . It is a derivative of carbamic acid, with a 4-methylphenyl group and an ethyl group attached to the nitrogen atom of the carbamate group .

Synthesis Analysis

The synthesis of “{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-chlorobenzoate” could potentially involve the reaction of a 4-methylphenyl ethyl amine with a chloroformate to form the carbamate . The reaction of methanol and urea can also be used to prepare methyl carbamate .Molecular Structure Analysis

The molecular structure of “{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-chlorobenzoate” consists of a carbamate group, a 4-methylphenyl group, and an ethyl group . The carbamate group consists of a carbonyl group (C=O) and an amine group (NH2) linked by an oxygen atom .Chemical Reactions Analysis

The chemical reactions involving “{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-chlorobenzoate” could include nucleophilic substitution, oxidation, and free radical bromination . The benzylic position of the molecule, which is adjacent to the aromatic ring, is particularly reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of “{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-chlorobenzoate” would depend on its molecular structure . For example, the presence of the carbamate group could influence its solubility in water, while the aromatic ring could contribute to its UV/Vis absorption properties .Mécanisme D'action

The mechanism of action of “{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-chlorobenzoate” in chemical reactions likely involves the reactivity of the carbamate group and the benzylic position . In nucleophilic substitution reactions, for example, a nucleophile could attack the carbonyl carbon of the carbamate group .

Safety and Hazards

As with any chemical compound, “{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-chlorobenzoate” should be handled with care to avoid exposure and potential health hazards . Specific safety data for this compound may not be readily available, but general precautions for handling carbamates should be followed .

Propriétés

IUPAC Name |

[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 4-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO3/c1-12-3-5-14(6-4-12)13(2)20-17(21)11-23-18(22)15-7-9-16(19)10-8-15/h3-10,13H,11H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGLQJZCXKJTPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 4-chlorobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E)-3-{[(3-chloro-2-methylphenyl)amino]methylidene}-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B6582828.png)

![8-benzyl-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0?,?]dodeca-2(6),3,9-trien-7-one](/img/structure/B6582838.png)

![5-[(4-ethylphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0?,?]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B6582844.png)

![N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/structure/B6582871.png)

![2-{4-[4-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-hydroxyphenoxy}acetohydrazide](/img/structure/B6582878.png)

![4-fluoro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B6582885.png)

![methyl 2-{[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoate](/img/structure/B6582891.png)

![3-fluoro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B6582893.png)

![N-butyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6582924.png)

![N-(4-ethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6582931.png)

![ethyl 4-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B6582938.png)

![N-(3-methylbutyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6582944.png)